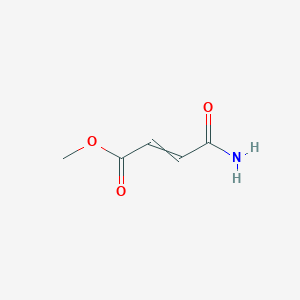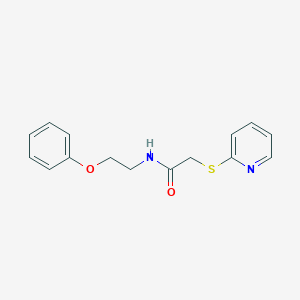![molecular formula C16H13N3O4S B12461427 N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B12461427.png)
N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide is a compound that belongs to the class of acyl thiourea derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide typically involves the reaction of 4-acetylphenyl isothiocyanate with 2-nitroaniline in the presence of a suitable solvent such as dry acetone. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential use as an enzyme inhibitor, particularly against enzymes such as acetylcholinesterase and urease.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions with the enzyme, stabilizing the inhibitor-enzyme complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]-2,4-dichlorobenzamide
- N-[(4-acetylphenyl)carbamothioyl]-4-fluorobenzamide
- N-[(4-acetylphenyl)carbamothioyl]-pivalamide
Uniqueness
N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide is unique due to the presence of both the nitro and acetyl groups, which contribute to its distinct chemical reactivity and biological activity. The nitro group enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C16H13N3O4S |
|---|---|
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-[(4-acetylphenyl)carbamothioyl]-2-nitrobenzamide |
InChI |
InChI=1S/C16H13N3O4S/c1-10(20)11-6-8-12(9-7-11)17-16(24)18-15(21)13-4-2-3-5-14(13)19(22)23/h2-9H,1H3,(H2,17,18,21,24) |
Clé InChI |
MRYVQOYLPBMIKV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methylphenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B12461345.png)


![N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}hexanamide](/img/structure/B12461367.png)
![3-[2-(5-bromothiophen-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12461369.png)
![4-{(4E)-2-[(carboxymethyl)sulfanyl]-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.4]non-2-en-1-yl}benzoic acid](/img/structure/B12461373.png)
![4-[({[3-(2-Methylpropoxy)phenyl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B12461389.png)
![2-(butanoylamino)-N-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12461395.png)
![4-Chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461396.png)
![Methyl (5-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B12461404.png)


methanone](/img/structure/B12461409.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12461411.png)
